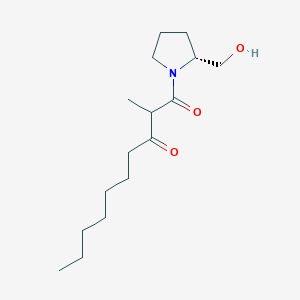
Scalusamide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scalusamide C is a natural product found in Penicillium citrinum with data available.
Aplicaciones Científicas De Investigación
Chemical and Biological Properties
Chemical Structure : Scalusamide C has the molecular formula C16H29NO3 and is characterized by a unique pyrrolidine structure. Its stereochemistry plays a crucial role in its biological activity.
Biological Activities : Initial studies have indicated that this compound exhibits promising antimicrobial properties against various pathogens, including bacteria and fungi. It has been isolated from the marine fungus Penicillium citrinum, which is known for producing bioactive compounds with pharmaceutical potential .
Antiviral Applications
Recent research highlights the potential of this compound as an inhibitor of SARS-CoV-2 enzymes. Molecular docking studies have demonstrated that this compound shows high binding affinity to the papain-like protease (PLpro) of SARS-CoV-2, with a Gibbs free energy change (ΔG) of -26.91 Kcal/mol . This suggests its capability to interfere with viral replication mechanisms.
In Silico Studies
In silico analyses have been conducted to predict the pharmacokinetic and pharmacodynamic properties of this compound. The ADMET/TOPKAT predictions indicate favorable profiles for absorption, distribution, metabolism, excretion, and toxicity (ADMET), making it a candidate for further development as an antiviral agent .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. It has been tested against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro studies have shown effective inhibition at low concentrations, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study focused on the molecular modeling of this compound against SARS-CoV-2 enzymes revealed its potential as an antiviral compound. The docking results indicated that this compound could effectively inhibit the viral proteases, which are essential for viral replication. Further experimental validation is recommended to confirm these findings .
Case Study 2: Antimicrobial Properties
Research involving the assessment of various alkaloids from marine fungi showed that this compound exhibited significant antibacterial activity against resistant strains of bacteria. This positions it as a potential lead compound for developing new antibiotics to combat antibiotic-resistant infections .
Propiedades
Fórmula molecular |
C16H29NO3 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyldecane-1,3-dione |
InChI |
InChI=1S/C16H29NO3/c1-3-4-5-6-7-10-15(19)13(2)16(20)17-11-8-9-14(17)12-18/h13-14,18H,3-12H2,1-2H3/t13?,14-/m1/s1 |
Clave InChI |
QFHBLKBGYAASBK-ARLHGKGLSA-N |
SMILES isomérico |
CCCCCCCC(=O)C(C)C(=O)N1CCC[C@@H]1CO |
SMILES canónico |
CCCCCCCC(=O)C(C)C(=O)N1CCCC1CO |
Sinónimos |
scalusamide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















